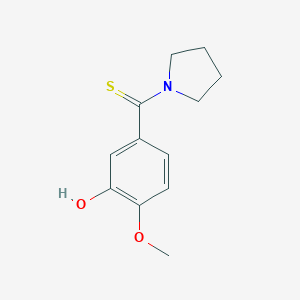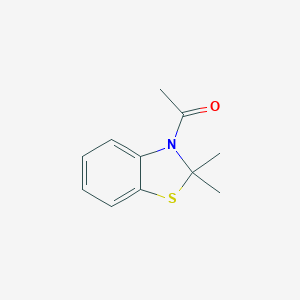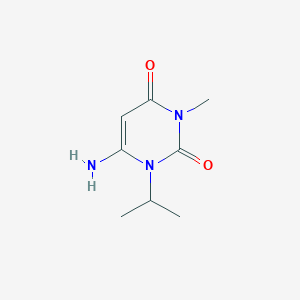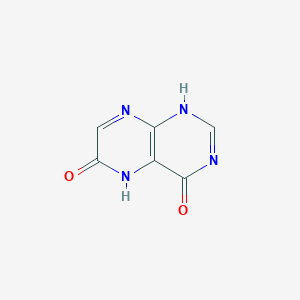
(3-Hidroxi-4-metoxifenil)(pirrolidin-1-il)metanotiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a compound with the molecular formula C12H15NO3 . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives .
Synthesis Analysis
The compound was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′, N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. The mixture was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After the reaction was completed, the mixture was diluted with brine and then extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The compound was separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system. The target product was obtained as a white solid .Molecular Structure Analysis
The crystal structure of the compound is monoclinic, with a space group of P21/c. The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)°. The volume of the unit cell is 1079.87(6) Å3, and it contains four formula units .Physical And Chemical Properties Analysis
The compound forms colorless block crystals. The crystal structure was solved using the Bruker SAINT software, and all hydrogen atoms were treated as riding atoms, with their positions idealized and their Uiso values set to 1.2 times the Ueq of their respective parent atoms .Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
El compuesto “(3-Hidroxi-4-metoxifenil)(pirrolidin-1-il)metanotiona” ha sido estudiado por su estructura cristalina . La estructura cristalina de este compuesto, que pertenece a la clase de derivados de fenil(pirrolidin-1-il)metanona, ha sido elucidada . Los datos cristalográficos y la lista de átomos, incluyendo las coordenadas atómicas y los parámetros de desplazamiento, han sido reportados .
Síntesis y Reacciones Químicas
El compuesto ha sido sintetizado utilizando una mezcla de ácido 3-hidroxi-4-metoxibenzoico, pirrolidina, 2-(7-azabenzotriazol-1-il)-N,N, , N ′ -tetrametiluronium hexafluorofosfato (HATU), y N,N-diisopropiletilamina . La mezcla se agitó durante 4 horas a 40°C, hasta que la TLC indicó que la reacción se completó .
Posibles Aplicaciones Biológicas
Si bien no hay información directa disponible sobre las aplicaciones biológicas de “this compound”, compuestos relacionados, como los derivados de aril(4-fenilpiperazin-1-il)metanotiona, han mostrado actividad contra la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BChE) . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer, donde estas enzimas juegan un papel crucial .
Mecanismo De Acción
Target of Action
The primary targets of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. This compound is a newly synthesized derivative of the class of phenyl(pyrrolidin-1-yl)methanone
Mode of Action
It’s known that pyrrolidine derivatives, a core structure in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
As a newly synthesized compound, further studies are required to elucidate its biochemical interactions .
Result of Action
The molecular and cellular effects of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. As a newly synthesized compound, its effects at the molecular and cellular levels are subjects of ongoing research .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one limitation is that (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is not very well studied in humans, and its safety and toxicity profile are not fully understood.
Direcciones Futuras
There are several future directions for research on (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione in humans. Another area of interest is its potential use as a dietary supplement to prevent and treat oxidative stress-related diseases. Future studies should focus on determining the optimal dosage and duration of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione supplementation. Finally, more research is needed to fully understand the mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a thioester derivative of 4-hydroxy-3-methoxyphenylalanine that has shown promising results in various scientific research applications. It has potential applications in developing new drugs for the treatment of various diseases, as well as in preventing and treating oxidative stress-related diseases. (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione has various biochemical and physiological effects and is stable and soluble in water, making it easy to handle and administer in lab experiments. However, further studies are needed to fully understand the safety, efficacy, and mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione.
Métodos De Síntesis
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione can be synthesized by reacting 4-hydroxy-3-methoxyphenylalanine ((3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethioneA) with thionyl chloride and pyrrolidine. The reaction yields (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione as a white crystalline solid with a melting point of 153-154°C. The purity of the synthesized (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGWRASAQXVHER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B351181.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)









![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)